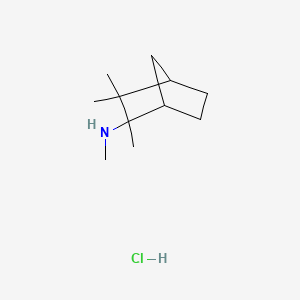
Chlorhydrate de mécamylamine
Vue d'ensemble
Description
Le chlorhydrate de mécamylamine est un antagoniste non sélectif et non compétitif des récepteurs nicotiniques de l'acétylcholine. Il a été introduit dans les années 1950 comme médicament antihypertenseur. Ce composé est une amine aliphatique secondaire et a été utilisé à diverses fins médicales et de recherche .
Applications De Recherche Scientifique
Mecamylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving nicotinic acetylcholine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential use in treating conditions such as hypertension, nicotine addiction, and neuropsychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mécanisme D'action
Target of Action
Mecamylamine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Mecamylamine acts as a non-selective, non-competitive antagonist of these receptors .
Mode of Action
Mecamylamine hydrochloride functions as a ganglionic blocker . It prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This interaction leads to a reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Biochemical Pathways
The primary biochemical pathway affected by mecamylamine hydrochloride is the cholinergic pathway . By blocking the action of acetylcholine at the ganglionic level, mecamylamine disrupts the normal functioning of this pathway, leading to its antihypertensive effects .
Pharmacokinetics
Mecamylamine hydrochloride is almost completely absorbed from the gastrointestinal tract, resulting in consistent lowering of blood pressure in most patients with hypertensive cardiovascular disease . It has a gradual onset of action (1/2 to 2 hours) and a long-lasting effect (usually 6 to 12 hours or more) . Mecamylamine is excreted slowly in the urine in the unchanged form . The rate of its renal elimination is influenced markedly by urinary pH. Alkalinization of the urine reduces, and acidification promotes, renal excretion of mecamylamine . Mecamylamine crosses the blood-brain and placental barriers .
Result of Action
The primary result of mecamylamine hydrochloride’s action is a reduction in blood pressure . This occurs in both normotensive and hypertensive individuals . A small oral dosage often produces a smooth and predictable reduction of blood pressure . Although this antihypertensive effect is predominantly orthostatic, the supine blood pressure is also significantly reduced .
Action Environment
The action of mecamylamine hydrochloride can be influenced by various environmental factors. For instance, the rate of its renal elimination is influenced markedly by urinary pH . Furthermore, it is well absorbed from the gastrointestinal tract, suggesting that factors affecting gastrointestinal health and function could potentially impact the bioavailability and efficacy of the drug .
Analyse Biochimique
Biochemical Properties
Mecamylamine hydrochloride acts as a ganglionic blocker which prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . The hypotensive effect of Mecamylamine hydrochloride is attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Cellular Effects
Mecamylamine hydrochloride reduces blood pressure in both normotensive and hypertensive individuals . It has a significant effect on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mecamylamine hydrochloride exerts its effects at the molecular level by preventing stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This leads to a reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Temporal Effects in Laboratory Settings
Mecamylamine hydrochloride has a gradual onset of action (1/2 to 2 hours) and a long-lasting effect (usually 6 to 12 hours) . It is excreted slowly in the urine in the unchanged form .
Dosage Effects in Animal Models
In animal models, mecamylamine hydrochloride has shown significant anxiolytic effects in both the Elevated Plus Maze and Social Interaction Tests, and these effects were dependent on dose administered and the level of anxiety produced under different testing conditions .
Metabolic Pathways
Mecamylamine hydrochloride is involved in the cholinergic system, interacting with nicotinic acetylcholine receptors . It is well absorbed from the gastrointestinal tract and crosses the blood-brain barrier .
Transport and Distribution
Mecamylamine hydrochloride is well absorbed from the gastrointestinal tract and crosses the blood-brain barrier . This allows it to be transported and distributed within cells and tissues.
Subcellular Localization
Mecamylamine hydrochloride, due to its ability to cross the blood-brain barrier, is found in the brain where it interacts with nicotinic acetylcholine receptors . Its activity and function are influenced by its subcellular localization.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de mécamylamine peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure bicyclique et la méthylation subséquente. La voie de synthèse implique généralement la réaction d'une cétone bicyclique avec de la méthylamine dans des conditions spécifiques pour former le produit souhaité .
Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de mécamylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du this compound, conduisant à différents dérivés.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, modifiant les propriétés du composé.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes cétones ou alcools, tandis que la substitution peut produire divers dérivés alkylés .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Utilisé dans des études impliquant les récepteurs nicotiniques de l'acétylcholine pour comprendre leur rôle dans divers processus biologiques.
Médecine : Investigué pour son utilisation potentielle dans le traitement de maladies telles que l'hypertension artérielle, la dépendance à la nicotine et les troubles neuropsychiatriques.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments .
5. Mécanisme d'Action
Le this compound agit comme un bloqueur ganglionnaire, empêchant la stimulation des récepteurs postsynaptiques par l'acétylcholine libérée des terminaisons nerveuses présynaptiques. Cela entraîne une réduction du tonus sympathique, une vasodilatation et une réduction du débit cardiaque, conduisant à ses effets antihypertenseurs. Le composé traverse la barrière hémato-encéphalique et exerce ses effets sur le système nerveux central .
Composés Similaires :
Hexaméthonium : Un autre bloqueur ganglionnaire utilisé à des fins similaires mais avec des propriétés pharmacocinétiques différentes.
Triméthaphan : Un bloqueur ganglionnaire à action courte utilisé dans les urgences hypertensives.
Nicotine : Bien qu'il s'agisse principalement d'un agoniste, il partage certaines similitudes structurales et cible les mêmes récepteurs
Unicité : Le this compound est unique en raison de son antagonisme non sélectif et non compétitif des récepteurs nicotiniques de l'acétylcholine. Ce profil d'activité large en fait un outil précieux dans la recherche et un agent thérapeutique potentiel pour diverses affections .
Comparaison Avec Des Composés Similaires
Hexamethonium: Another ganglionic blocker used for similar purposes but with different pharmacokinetic properties.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: Although primarily an agonist, it shares some structural similarities and targets the same receptors
Uniqueness: Mecamylamine hydrochloride is unique due to its non-selective, non-competitive antagonism of nicotinic acetylcholine receptors. This broad activity profile makes it a valuable tool in research and a potential therapeutic agent for various conditions .
Propriétés
IUPAC Name |
N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896795 | |
| Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-39-1 | |
| Record name | Mecamylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecamylamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MECAMYLAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecamylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECAMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4956DJR58O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mecamylamine Hydrochloride exert its effects within the body?
A1: Mecamylamine Hydrochloride is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. [, , , , ] It works by binding to nAChRs, primarily those found at autonomic ganglia, effectively blocking the action of acetylcholine. [, , , ] This blockade inhibits signal transmission through these ganglia, leading to a decrease in sympathetic nervous system activity. [, , ] Consequently, Mecamylamine Hydrochloride exerts effects like reducing blood pressure and heart rate. [, , , ]
Q2: Can you elaborate on the specific nicotinic receptor subtypes targeted by Mecamylamine Hydrochloride?
A2: While Mecamylamine Hydrochloride acts as a non-selective antagonist of nAChRs, studies show it exhibits a higher affinity for α3β4 and α4β2 receptor subtypes. [] Further research highlights its ability to block α7nAChRs, contributing to its anti-inflammatory effects. [] Notably, its interaction with specific nAChR subtypes contributes to its diverse pharmacological effects. [, , ]
Q3: What is the chemical structure of Mecamylamine Hydrochloride?
A3: Mecamylamine Hydrochloride is a secondary amine with the molecular formula C11H22ClN. [] Its molecular weight is 203.74 g/mol. [] While the provided research papers don't delve into detailed spectroscopic data, its structure has been confirmed through X-ray diffraction analysis, revealing the absolute configuration of its enantiomers. []
Q4: Does Mecamylamine Hydrochloride possess any catalytic properties?
A4: The provided research does not highlight any catalytic properties of Mecamylamine Hydrochloride. Its primary mechanism of action revolves around its antagonist activity at nAChRs, influencing various physiological processes. [, , , , ]
Q5: Has computational chemistry been employed in research on Mecamylamine Hydrochloride?
A5: While the provided research doesn't directly use computational methods like QSAR modeling for Mecamylamine Hydrochloride, it's worth noting that such techniques are valuable in drug discovery. They help predict the activity and potency of molecules based on their structure. Applying these techniques to Mecamylamine Hydrochloride could potentially reveal valuable insights into its structure-activity relationships and guide the development of novel nAChR antagonists.
Q6: How does modifying the structure of Mecamylamine Hydrochloride affect its activity?
A6: Modifying Mecamylamine Hydrochloride's structure could significantly impact its activity, potency, and selectivity for different nAChR subtypes. [] For instance, altering its substituents might influence its binding affinity to specific receptor subtypes, thereby altering its pharmacological effects. [] Further research exploring these structural modifications could contribute to the development of more selective and potent nAChR modulators.
Q7: What are the known toxicological effects of Mecamylamine Hydrochloride?
A8: Mecamylamine Hydrochloride has been associated with various side effects, including constipation, blurred vision, dry mouth, and orthostatic hypotension. [, , ] In some cases, it has been linked to a neuromuscular disorder characterized by anxiety, tremors, and even convulsions. [, ] These findings emphasize the need for careful patient monitoring and dose adjustment when using this drug.
Q8: What are the pharmacokinetic properties of Mecamylamine Hydrochloride?
A9: Mecamylamine Hydrochloride is well-absorbed when administered orally. [] The research suggests that it effectively blocks conduction through autonomic ganglia. [, ] While specific details about its distribution, metabolism, and excretion aren't extensively covered, the research highlights its impact on the autonomic nervous system. [, ] Further research on its pharmacokinetic profile would enhance our understanding of its duration of action and potential for drug interactions.
Q9: Has Mecamylamine Hydrochloride demonstrated efficacy in in vitro or in vivo models?
A10: Research shows Mecamylamine Hydrochloride's efficacy in various experimental models. In vitro studies demonstrate its ability to inhibit cell proliferation and migration induced by lipopolysaccharide in RAW 264.7 macrophages, suggesting anti-inflammatory properties. [] In vivo studies using rodent models reveal its effects on gastrointestinal transit, passive avoidance learning, and spatial working memory. [, , ] Furthermore, clinical observations suggest its potential in treating hypertension, although accompanied by side effects. [, , , ]
Q10: What are the implications of Mecamylamine Hydrochloride's effects on the cholinergic system for potential therapeutic applications?
A12: Mecamylamine Hydrochloride's impact on the cholinergic system, particularly its interaction with nicotinic acetylcholine receptors, holds implications for various therapeutic applications. [, , , , ] Its ability to modulate cholinergic activity suggests potential for managing conditions like hypertension, pain, and inflammation. [, , , , , , ] Further research exploring its effects on different cholinergic pathways and receptor subtypes could lead to novel treatments for neurological disorders, gastrointestinal disorders, and inflammatory conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



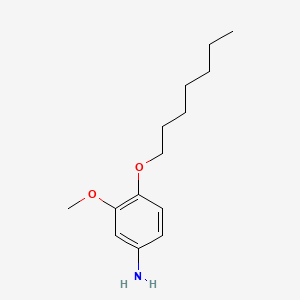
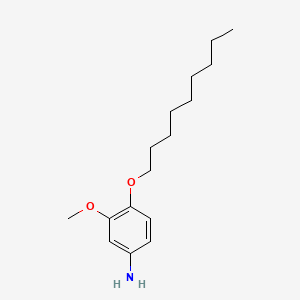
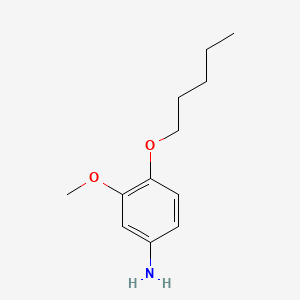
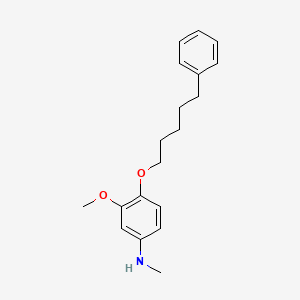
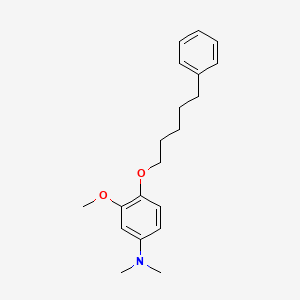
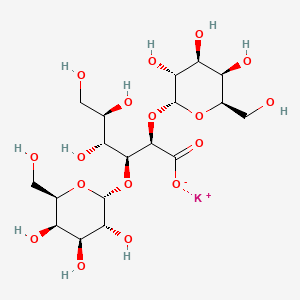
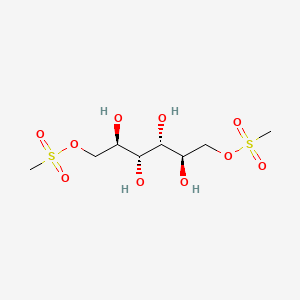
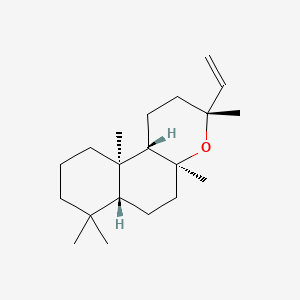
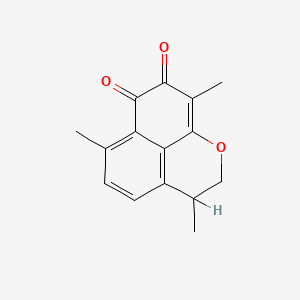
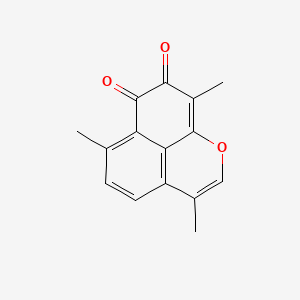
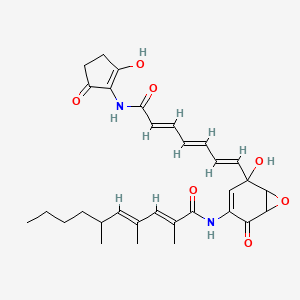
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)

